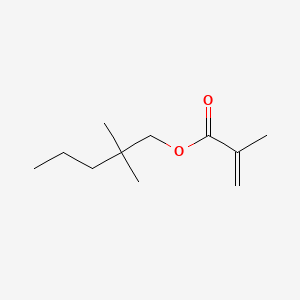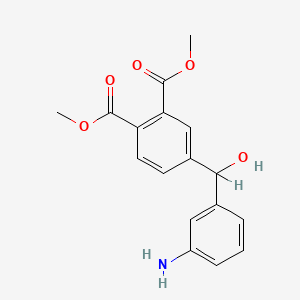
cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline is a heterocyclic organic compound with the molecular formula C20H30N2O4 and a molecular weight of 362.5 g/mol . This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Additionally, copper-catalyzed tandem reactions and microwave irradiation have been employed to efficiently produce isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation of quinoline derivatives over platinum, followed by specific synthetic steps to introduce the desired functional groups . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Decahydroquinoline: A structurally related compound with similar biological activities.
Tetrahydroisoquinoline: Another isoquinoline derivative with diverse applications in medicinal chemistry.
Uniqueness
cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its trimethoxybenzamido group, in particular, contributes to its potential pharmacological activities .
Properties
CAS No. |
58158-25-1 |
|---|---|
Molecular Formula |
C20H30N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4/c1-22-9-8-13-6-5-7-16(15(13)12-22)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h10-11,13,15-16H,5-9,12H2,1-4H3,(H,21,23)/t13-,15+,16?/m1/s1 |
InChI Key |
UYANHVOBUOWDLZ-YISXUXMPSA-N |
Isomeric SMILES |
CN1CC[C@H]2CCCC([C@H]2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




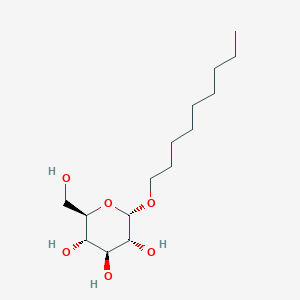

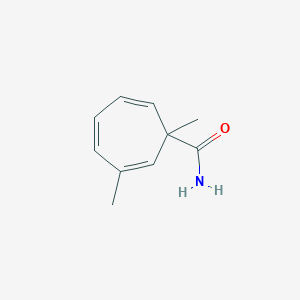
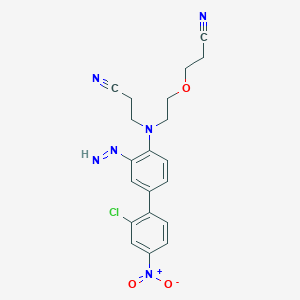

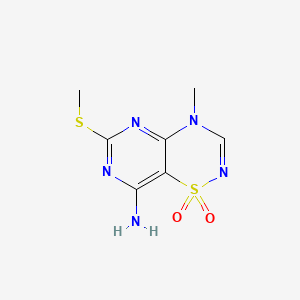
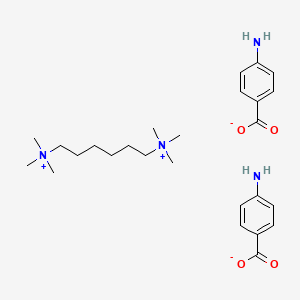
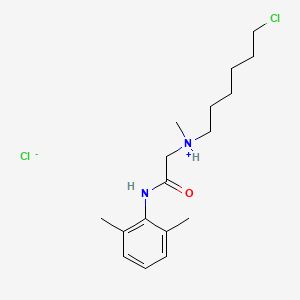
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

